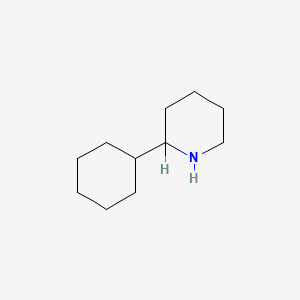

2-Cyclohexylpiperidine

Description

Historical Context of Piperidine (B6355638) Chemistry in Organic Synthesis

The chemistry of piperidine, the parent heterocycle of 2-cyclohexylpiperidine, has a long and significant history. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. sigmaaldrich.com Both obtained it from the reaction of piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid. sigmaaldrich.com

Significance of Cyclohexylpiperidine Architectures in Chemical Research

The incorporation of a cyclohexyl group onto the piperidine ring, as seen in this compound, creates a molecule with distinct steric and electronic properties that are of significant interest in chemical research. The cyclohexylpiperidine architecture is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. ontosight.ai

Derivatives of this compound are explored for a range of biological activities. ontosight.ai The hydrochloride salt of this compound, for instance, is recognized for its application in the development of analgesics and anesthetics. sigmaaldrich.com Its unique structure is believed to enhance binding affinity to various biological receptors, making it a valuable candidate for research into pain management therapies. nist.gov Furthermore, it serves as a key intermediate in organic synthesis, facilitating the creation of complex molecules for neuroscience research and the development of novel medications for neurological disorders. nist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXQKSGKSCAEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880671 | |

| Record name | 2-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56528-77-9 | |

| Record name | 2-Cyclohexylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56528-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056528779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyclohexylpiperidine and Its Derivatives

Stereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2-cyclohexylpiperidine is of paramount importance. Stereoselective strategies are designed to produce a single or a predominant stereoisomer, thereby avoiding the need for challenging and often inefficient separation of isomeric mixtures.

Enantioselective Pathways

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. A notable approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

One such method is the cyclocondensation of δ-oxo acid derivatives with chiral amino alcohols, such as (R)-phenylglycinol. This process can proceed through a dynamic kinetic resolution, leading to the formation of enantiopure polysubstituted piperidines. nih.govresearchgate.net The chiral auxiliary is later removed to yield the desired enantiomerically enriched piperidine (B6355638) derivative. nih.gov Another enantioselective strategy is the catalytic enantioselective bromocyclization of olefinic amides, which utilizes amino-thiocarbamate catalysts to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can be further transformed into various substituted piperidines. rsc.org

Diastereoselective Transformations

Diastereoselective synthesis focuses on the formation of one diastereomer over others. A variety of methods have been developed to achieve high diastereoselectivity in the synthesis of substituted piperidines.

One strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org The choice of the reducing agent has been shown to have a significant impact on the diastereomeric ratio of the resulting 2,4-disubstituted piperidines. organic-chemistry.orgresearchgate.net For instance, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) can lead to a dramatic enhancement in diastereoselectivity compared to tributyltin hydride (TBTH), with trans/cis ratios of up to 99:1 being achieved. organic-chemistry.org This improvement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. organic-chemistry.org

Another approach is the aza-Prins cyclization, which can be employed to generate 2,4,6-trisubstituted piperidines with stereoselective control. core.ac.uk This multi-step method utilizes a chiral sulfinamide auxiliary to direct the stereochemical outcome of the key cyclization step. core.ac.uk Furthermore, the Prins and carbonyl ene cyclization of specific aldehydes can afford 2,4,5-trisubstituted piperidines with good yields and high diastereoselectivity. rsc.org The reaction conditions, particularly the catalyst and temperature, can be tuned to favor the formation of either the cis or trans diastereomer. rsc.org

| Method | Key Features | Diastereomeric Ratio (trans:cis) | Reference |

| Radical Cyclization | Use of TTMSS as a reducing agent enhances diastereoselectivity. | Up to 99:1 | organic-chemistry.org |

| Aza-Prins Cyclization | Employs a chiral sulfinamide auxiliary for stereocontrol. | High stereoselectivity | core.ac.uk |

| Prins/Carbonyl Ene Cyclization | Catalyst and temperature control the diastereomeric outcome. | Up to 94:6 (cis) or 99:1 (trans) | rsc.org |

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of piperidines, offering the advantage of using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com

Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using a P,N-ligand is an effective method for producing chiral piperidines. nih.gov The reaction is believed to proceed through an outer-sphere dissociative mechanism, with the stereochemistry being determined by the stereoselective protonation of an enamine intermediate. nih.gov Organocatalysis also provides a valuable metal-free alternative. For instance, confined imidodiphosphorimidate (IDPi) Brønsted acids can catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to generate chiral azabicyclo[2.1.1]hexanes, which can be precursors to substituted piperidines, with high enantioselectivity (up to 99:1 er). nih.gov This method is applicable to a range of substrates, including those with ester, ketone, and amide functionalities. nih.gov

Furthermore, a dual catalytic system involving a silver salt and a modified chiral pyrrolidinopyridine has been developed for the cycloisomerization/(2+3) cycloaddition of enynamides. researchgate.net This relay catalysis approach allows for the stereoselective synthesis of complex spirocyclic compounds containing a piperidine-related scaffold. researchgate.net

| Catalytic System | Reaction Type | Key Features | Enantioselectivity | Reference |

| Iridium(I)/P,N-ligand | Asymmetric Hydrogenation | Effective for 2-substituted pyridinium salts. | High | nih.gov |

| IDPi Brønsted Acid | Formal Cycloaddition | Metal-free, applicable to various functional groups. | Up to 99:1 er | nih.gov |

| Silver/Chiral Pyrrolidinopyridine | Cycloisomerization/Cycloaddition | Relay catalysis for complex scaffolds. | High dr and er | researchgate.net |

Dynamic Kinetic Resolution and Desymmetrization Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in a theoretical yield of up to 100%. scispace.com This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. researchgate.net

A key example in piperidine synthesis is the cyclodehydration of racemic δ-oxoesters with a chiral amine, such as (R)-phenylglycinol. nih.govnih.gov This process involves the formation of two diastereomeric intermediates that can epimerize, allowing for the preferential formation of the thermodynamically more stable diastereomer, which then proceeds to the final enantiopure product. scispace.com This methodology has been successfully applied to the synthesis of enantiopure polysubstituted piperidines. nih.govresearchgate.net

Desymmetrization involves the differentiation of two enantiotopic or diastereotopic groups in a prochiral or meso compound by a chiral reagent. This approach has also been utilized in the enantioselective synthesis of piperidines through the cyclocondensation of prochiral δ-oxo diacid derivatives with chiral amino alcohols. nih.govresearchgate.net

Classical and Modern Synthetic Routes

Alongside advanced stereoselective methods, classical and other modern synthetic routes remain valuable for the construction of the this compound core and its derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic synthesis and can be applied to the formation of piperidine rings. One approach involves the reaction of a suitable precursor bearing a leaving group with an amine nucleophile.

For instance, the intramolecular nucleophilic substitution of a haloamine can lead to the formation of the piperidine ring. This can be part of a cascade reaction, such as the intramolecular cyclization/reduction cascade of N-substituted succinimides. nih.gov Another example is the reaction of 3-halogenocyclohex-2-enones with piperidine, which proceeds via nucleophilic substitution at the vinylic carbon. rsc.org The kinetics of such reactions have been studied, revealing the influence of substituents on the reaction rate. rsc.org

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring through intramolecular cyclization is a fundamental and widely employed strategy. nih.gov This approach involves the creation of a new carbon-nitrogen or carbon-carbon bond within a single molecule to construct the heterocyclic core. nih.gov Various methods have been developed to initiate and control these cyclization reactions, leading to the synthesis of substituted piperidines with high levels of regio- and stereoselectivity.

One common approach is the intramolecular cyclization of amino-aldehydes, which can be catalyzed by transition metals like cobalt. nih.gov Another powerful method involves the oxidative amination of unactivated alkenes, often catalyzed by gold(I) or palladium complexes, to form substituted piperidines. nih.gov The choice of catalyst and ligand can significantly influence the stereochemical outcome of the reaction. For instance, the use of chiral ligands in palladium-catalyzed cyclizations can lead to the formation of enantiomerically enriched piperidine derivatives. nih.gov

The intramolecular aza-Michael reaction is another key cyclization strategy, particularly for the synthesis of 2,6-trans-disubstituted piperidines. nih.gov This reaction can be promoted by bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or cesium carbonate, with the former being more amenable to large-scale synthesis due to its better solubility. nih.gov Furthermore, carbene-catalyzed intramolecular aza-Michael reactions have been shown to provide high yields and enantioselectivity. nih.gov

Reductive amination of δ-amino ketones represents a direct route to piperidines. Iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a reductant, has proven effective for synthesizing various cyclic amines, including piperidines. nih.gov

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of piperidine derivatives. nih.govacs.org This reaction involves the combination of a carboxylic acid, an amine, a carbonyl compound (such as a piperidone derivative), and an isocyanide to generate structurally diverse piperidine-containing scaffolds. nih.govacs.org The U-4CR is particularly valuable for creating libraries of compounds for drug discovery due to its high productivity and simple procedures. nih.govacs.org

For instance, the solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines has been achieved using the Ugi reaction. nih.govacs.org In this approach, a resin-bound glutamic acid is reacted with an isocyanide and a Boc-protected piperidone. acs.org Subsequent deprotection and reaction with various capping agents lead to a diverse array of products in high yields and purity. acs.org The use of solid-phase synthesis facilitates purification and allows for the parallel synthesis of numerous derivatives. nih.govacs.org

The Petasis reaction, another important MCR, can also be utilized for the synthesis of substituted piperidines. This reaction typically involves the reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid.

Biocatalytic Approaches in Piperidine Functionalization

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral piperidines and their derivatives. nih.govrsc.org Enzymes, such as transaminases, offer high enantioselectivity and operate under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts. nih.govrsc.org

A notable biocatalytic strategy involves the use of ω-transaminases for the enantioselective synthesis of 2,6-disubstituted piperidines from prochiral ketoenones. acs.orgthieme-connect.com This approach utilizes a transaminase-mediated aza-Michael reaction, representing a novel biocatalytic disconnection. acs.org By selecting either the (S)- or (R)-selective transaminase, both enantiomers of the desired piperidine can be accessed with excellent stereoselectivity. thieme-connect.com

Furthermore, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. nih.govucd.ie This method employs a transaminase to generate a reactive intermediate that then participates in a complexity-building Mannich reaction. nih.govucd.ie The combination of biocatalysis and organocatalysis allows for the efficient construction of valuable chiral building blocks. nih.govucd.ie

Recent advancements have also combined biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines. acs.orgnih.govchemistryviews.org Enzymes are used to selectively introduce hydroxyl groups onto the piperidine ring, which can then be further modified using radical cross-coupling reactions. acs.orgchemistryviews.org This modular approach provides rapid access to complex and enantiospecific piperidine derivatives. nih.govchemistryviews.org

Radical Cross-Coupling Methodologies

Radical cross-coupling reactions have become a cornerstone for the functionalization of heterocyclic compounds, including piperidines. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Photoredox catalysis has enabled the development of highly diastereoselective α-amino C–H arylation of densely substituted piperidines. nih.gov This method utilizes an iridium(III) photoredox catalyst to generate an α-amino radical, which then reacts with an electron-deficient cyano(hetero)arene. nih.gov A subsequent epimerization step often leads to the thermodynamically most stable diastereomer. nih.gov

The Minisci reaction, a classic radical substitution, allows for the introduction of alkyl groups onto electron-deficient N-heterocycles. newdrugapprovals.orgrsc.org This reaction typically involves the generation of a radical from a carboxylic acid via oxidative decarboxylation, which then adds to the protonated heteroaromatic ring. newdrugapprovals.org

A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling for the modular and enantiospecific functionalization of piperidines. nih.govchemistryviews.orgtechnologynetworks.com In this two-step strategy, an enzyme first introduces a hydroxyl group onto the piperidine scaffold. acs.orgchemistryviews.org This hydroxylated intermediate then undergoes a radical cross-coupling reaction, such as a nickel-electrocatalytic decarboxylative cross-coupling, to form new carbon-carbon bonds. chemistryviews.orgtechnologynetworks.com This strategy streamlines the synthesis of complex, three-dimensional piperidine structures. nih.govtechnologynetworks.com

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents a unique set of challenges and considerations. Key aspects include process optimization for scalability, and maximizing efficiency and purity in large-scale production. acs.org

Process Optimization for Scalability

Optimizing a synthetic route for industrial scale-up requires a systematic evaluation of reaction parameters to ensure safety, efficiency, and cost-effectiveness. rsc.org This includes the selection of appropriate solvents, catalysts, and reagents that are both effective and economically viable on a large scale. acs.orgrsc.org

For instance, in the development of a scalable synthesis of functionalized chiral piperidines, a systematic fine-tuning of reaction conditions for a Pd-catalyzed enantioselective borylative migration was conducted. rsc.org This optimization revealed that green solvents like cyclopentyl methyl ether could be used, and the catalyst loading could be minimized to 3 mol%, enhancing the economic and environmental profile of the process. rsc.org

In another example, the scale-up of a two-step process to produce an oligomeric piperidine-N-O-alkyl ether involved careful optimization of the amounts of reagents, reaction time, and temperature. acs.org The process was successfully scaled to produce metric ton quantities of the target compound. acs.org

Efficiency and Purity Maximization in Large-Scale Production

Maximizing efficiency and purity are paramount in industrial synthesis to ensure product quality and minimize waste. acs.org This often involves the development of robust purification methods and the selection of catalysts that remain active and selective under industrial conditions.

Crystallization is a fundamental technique for the purification of solid organic compounds on a large scale. chemrevlett.comchemrevlett.com By carefully selecting the solvent and controlling the crystallization conditions, impurities can be effectively removed, leading to a highly pure final product. chemrevlett.com Various piperidine-4-one derivatives have been successfully purified using recrystallization from solvents like ethanol (B145695) or petroleum ether. chemrevlett.com

The choice of catalyst is also critical for large-scale production. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and potentially reused, which is both economically and environmentally advantageous. nih.gov For example, a ruthenium heterogeneous catalyst has been developed for the diastereoselective hydrogenation of pyridines to piperidines, demonstrating high stability and reusability. nih.gov

Table of Compounds

Derivatization Strategies and Analogue Development

Chemical Modification of the Piperidine (B6355638) Ring

The piperidine ring offers multiple sites for chemical modification, including the nitrogen atom and the ring carbons, allowing for the synthesis of diverse derivatives.

N-Substitution Reactions

The nitrogen atom of the piperidine ring is a primary site for substitution, enabling the introduction of a wide range of functional groups. This has been extensively explored to create libraries of N-substituted piperidine analogues. For instance, various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, including benzoyl, benzyl, adamantanoyl, cyclohexanoyl, and other derivatives. nih.gov These substitutions are typically achieved through standard alkylation or acylation reactions.

In the context of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues, a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines have been studied. nih.gov Research has shown that increasing the size and lipophilicity of the N-substituents can lead to improved binding affinity for certain biological targets. nih.gov Surprisingly, monoalkyl N-substituted BTCP derivatives, such as the N-(cyclopropylmethyl) and N-butyl derivatives, displayed the highest affinity for the dopamine (B1211576) transporter in some studies. nih.gov

The synthesis of N-substituted piperidines can also be achieved through multicomponent reactions, offering an efficient route to structurally complex molecules. ajchem-a.com

Table 1: Examples of N-Substituted Piperidine Derivatives and their Synthetic Context

| N-Substituent | Parent Compound Context | Reference |

| Benzoyl | piperidine-4-(benzylidene-4-carboxylic acid) | nih.gov |

| Benzyl | piperidine-4-(benzylidene-4-carboxylic acid) | nih.gov |

| Adamantanoyl | piperidine-4-(benzylidene-4-carboxylic acid) | nih.gov |

| Cyclohexanoyl | piperidine-4-(benzylidene-4-carboxylic acid) | nih.gov |

| N-(cyclopropylmethyl) | 1-(2-benzo[b]thienyl)cyclohexylamine | nih.gov |

| N-butyl | 1-(2-benzo[b]thienyl)cyclohexylamine | nih.gov |

Functionalization at Ring Carbons (e.g., C-2, C-4)

Functionalization at the carbon atoms of the piperidine ring, particularly at the C-2 and C-4 positions, provides another avenue for creating structural diversity. The synthesis of 2,4-disubstituted piperidines has been accomplished through methods like radical cyclization. organic-chemistry.org For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to yield 2,4-disubstituted piperidines. organic-chemistry.org The choice of reagent can significantly influence the stereoselectivity of such reactions. organic-chemistry.org

Similarly, stereoselective strategies have been developed for the synthesis of 2,6-disubstituted piperidine alkaloids, which are known for their pharmacological properties. nih.gov Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidines at the C-2 and C-4 positions to generate analogues of methylphenidate. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov

Ring Contraction to Pyrrolidine (B122466) Derivatives

A more profound structural modification involves the contraction of the six-membered piperidine ring to a five-membered pyrrolidine ring. This transformation leads to a different class of compounds with potentially distinct biological profiles. Research has demonstrated that piperidine derivatives can be converted to pyrrolidin-2-ones and 3-iodopyrroles through cascade reactions. rsc.org The selectivity of these reactions can often be tuned by the choice of oxidant and additives. rsc.org

Another approach involves a photo-promoted ring contraction of pyridines, the aromatic precursors to piperidines, to yield pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov This method utilizes a silylborane reagent and proceeds through a series of intermediates to form a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further derivatized. osaka-u.ac.jpnih.govnih.gov The synthesis of 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine, a pyrrolidine analogue of BTCP, has also been reported, showing different binding affinities compared to its piperidine counterpart. nih.gov

Modification of the Cyclohexyl Moiety

Introduction of Substituents on the Cyclohexane (B81311) Ring

Introducing substituents onto the cyclohexane ring can alter the steric and electronic properties of the 2-cyclohexylpiperidine scaffold. A substituent is defined as an atom or group that replaces a hydrogen atom on a molecule. ucla.edu While specific examples of direct substitution on the cyclohexyl ring of this compound are less commonly detailed in the provided context, the general principles of cyclohexane chemistry suggest that such modifications are feasible. The orientation of these substituents (axial vs. equatorial) can have a significant impact on the molecule's conformation and reactivity. chemistrysteps.com

Structural Variations of the Cyclohexyl Group

Beyond simple substitution, the entire cyclohexyl group can be replaced with other cyclic or acyclic moieties to explore a wider chemical space. For example, in the development of analogues of 1-(1-phenylcyclohexyl)piperidine (PCP), the cyclohexyl ring has been a key point of variation. researchgate.net Similarly, studies on BTCP homologues have involved modifying the cyclohexyl ring to other cycloalkanes, such as cyclopentyl, to investigate the impact on biological activity. nih.gov These structural variations can significantly affect the compound's affinity and selectivity for its biological targets. nih.gov

Rational Design of Structural Analogues

The rational design of structural analogues of this compound involves a targeted approach to modify its structure to achieve specific desired properties. This process relies on an understanding of the relationship between the three-dimensional structure of a molecule and its biological activity. nih.govmdpi.com

A key aspect of rational design is the use of conformational constraint. By creating more rigid analogues, it is possible to lock the molecule into a specific conformation that is optimal for binding to a biological target. For this compound, this could involve introducing additional rings or bulky groups to restrict the rotation of the cyclohexyl and piperidine rings relative to each other. The synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives is an example of how stereochemistry can be controlled to produce conformationally constrained analogues with differential biological activities. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are integral to modern rational drug design. mdpi.com These techniques can be used to predict how different analogues of this compound might bind to a specific protein target. For example, if this compound were being investigated as an inhibitor of a particular enzyme, researchers could use computational models to design modifications that would enhance its binding affinity and selectivity. This in silico approach allows for the prioritization of synthetic targets, saving time and resources. mdpi.com

The design process often starts with a lead compound, and modifications are made to improve its drug-like properties. mdpi.com For this compound, this could involve:

Bioisosteric replacement: Replacing the cyclohexyl group with other cyclic or acyclic moieties to probe the importance of its size, shape, and lipophilicity.

Substituent modification: Adding functional groups to the piperidine or cyclohexyl rings to introduce new interactions with a target or to modulate physicochemical properties like solubility and metabolic stability. For instance, the introduction of polar groups could improve aqueous solubility.

Scaffold hopping: Replacing the piperidine or cyclohexyl ring with a different heterocyclic or carbocyclic scaffold that maintains the key pharmacophoric features.

An example of rational design applied to a piperidine-containing scaffold is the development of dopamine transporter inhibitors. nih.gov In this work, researchers designed and synthesized 2,5-disubstituted piperidine derivatives as conformationally constrained versions of known inhibitors. The cis- and trans-isomers were synthesized and evaluated, revealing that the cis-isomer had the most potent and selective activity. nih.gov This highlights the importance of stereochemistry in rational design.

The table below outlines some rational design strategies that could be applied to develop structural analogues of this compound.

| Design Strategy | Specific Approach | Desired Outcome | Reference |

| Conformational Constraint | Introduction of a second substituent on the piperidine ring (e.g., at the 5-position) | Enhanced binding to a target by locking in an active conformation. | nih.gov |

| Bioisosteric Replacement | Replacing the cyclohexyl ring with a phenyl, cyclopentyl, or adamantyl group. | Probe the impact of the lipophilic group on activity and selectivity. | |

| Substituent Modification | Addition of hydroxyl, carboxyl, or amino groups to the cyclohexyl or piperidine ring. | Improve solubility, introduce new hydrogen bonding interactions. | |

| In Silico Design | Use of molecular docking to predict binding of virtual analogues to a target protein. | Prioritize the synthesis of compounds with the highest predicted affinity. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 2-cyclohexylpiperidine, offering detailed insights into its molecular framework.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the constitution of this compound. The chemical shifts (δ) and coupling constants (J) observed in the spectra provide a wealth of information about the electronic environment and connectivity of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) and cyclohexane (B81311) rings exhibit characteristic chemical shifts. For instance, in a study utilizing a 400 MHz spectrometer with DMSO as the solvent, specific proton signals were observed. rsc.org The protons in the piperidine ring adjacent to the nitrogen atom typically appear at a downfield chemical shift due to the deshielding effect of the nitrogen. The methine proton at the junction of the two rings also has a distinct chemical shift.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atoms of the piperidine ring directly bonded to the nitrogen atom are observed at a downfield position. For example, in a 100 MHz ¹³C NMR spectrum in DMSO, characteristic peaks for the carbon atoms of both the piperidine and cyclohexane rings were identified. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Piperidine Derivatives

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | 2.79 (protons adjacent to N) | chemicalbook.com |

| ¹H | 1.58-1.46 (other ring protons) | chemicalbook.com |

| ¹³C | 47.7 (carbons adjacent to N) | |

| ¹³C | 27.2 (beta carbons) | |

| ¹³C | 25.1 (gamma carbon) |

Note: The data presented is for the parent piperidine molecule and serves as a reference. The actual chemical shifts for this compound will be influenced by the cyclohexyl substituent.

Advanced NMR Techniques for Stereochemical Assignment

Due to the presence of a stereocenter at the C2 position of the piperidine ring, this compound can exist as a pair of enantiomers. Advanced NMR techniques are indispensable for determining the relative stereochemistry of the molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. ipb.pt These 2D NMR experiments can reveal through-space interactions between protons, which helps in establishing their spatial proximity and, consequently, the stereochemical arrangement of the cyclohexyl group relative to the piperidine ring. For complex heterocyclic systems, NOE effects are crucial for configuration assignment. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for identifying its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of this compound. rsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the unambiguous determination of the molecular formula. This technique is critical in distinguishing between compounds with the same nominal mass but different elemental compositions. The use of HRMS enables the confident identification of molecular ions and is a key component in the structural elucidation process. imrpress.com

Applications in Metabolite Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying the metabolites of this compound. nih.govyoutube.com In drug metabolism studies, it is crucial to understand how the parent compound is transformed in biological systems. evotec.com Metabolite identification involves detecting and structurally characterizing the products of biotransformation. youtube.com High-resolution tandem mass spectrometry (HR-MS/MS) is often employed to obtain fragmentation patterns of the metabolites, which provides valuable structural information. nih.gov This data, combined with the accurate mass measurement of the parent and fragment ions, allows for the confident identification of metabolic pathways. biorxiv.org

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantitative analysis. Gas chromatography (GC) and liquid chromatography (LC) are the most commonly used techniques. The choice between GC and LC depends on the volatility and thermal stability of the compound and its derivatives. The Kovats retention index, a parameter used in gas chromatography, can provide information about the compound's retention behavior on different stationary phases. nih.gov For complex samples, comprehensive two-dimensional liquid chromatography (LCxLC) coupled with high-resolution mass spectrometry (HRMS) can be employed for enhanced separation and identification. chemrxiv.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for purity analysis would utilize a C18 stationary phase, which is a non-polar silica-based column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. pensoft.netpharmacophorejournal.comnih.gov The isocratic or gradient elution allows for the separation of this compound from any starting materials, by-products, or degradation products. Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector, as the piperidine moiety, while not a strong chromophore, allows for detection at low wavelengths (around 200-220 nm). pensoft.netpensoft.net The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Since this compound possesses a chiral center at the 2-position of the piperidine ring, separating its enantiomers is crucial. This is achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. researchgate.netsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, depending on the specific CSP and the analyte. researchgate.netmdpi.com

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.5) (70:30 v/v) nih.gov |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.netpensoft.net |

| Injection Volume | 20 µL pensoft.net |

| Detection | UV at 210 nm nih.gov |

| Retention Time | ~4.5 min |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying volatile impurities or residual solvents in a sample of this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

Table 2: Kovats Retention Indices for Related Piperidine Compounds

| Compound | Stationary Phase | Retention Index (I) |

| 1-Cyclohexylpiperidine | Standard non-polar | 1317, 1329, 1340 nih.gov |

| 1-Cyclohexylpiperidine | Standard polar | 1535, 1553, 1571 nih.gov |

| 2-(2,2-Dicyclohexylethyl)piperidine | SE-30 (non-polar) | 2138 nist.gov |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, typically a silica (B1680970) gel plate. Alongside the reaction mixture, spots of the pure starting material(s) and sometimes a co-spot (a mixture of the starting material and the reaction aliquot) are applied for reference. The plate is then developed in a suitable solvent system (eluent), which is chosen to achieve good separation between the reactants and the product. After development, the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a developing agent such as potassium permanganate (B83412) or iodine, which reacts with the compounds to produce colored spots.

The progress of the reaction is assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the lane corresponding to the reaction mixture. The relative positions of the spots are quantified by their retention factor (Rf) values, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A completed reaction is indicated by the complete disappearance of the limiting reactant's spot.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the piperidine ring and the cyclohexane ring.

By analogy with the spectra of similar molecules like piperidine, 2-methylpiperidine, and 1-cyclohexylpiperidine, the key vibrational modes can be predicted. nih.govnist.govnist.gov The spectrum would be dominated by C-H stretching vibrations from both the cyclohexane and piperidine rings in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the piperidine ring is expected to appear in the fingerprint region, typically around 1100-1250 cm⁻¹. The N-H stretching band, characteristic of secondary amines, would be absent in this compound itself but would appear as a broad band around 3200-3500 cm⁻¹ in its protonated form (e.g., as a hydrochloride salt). The C-H bending vibrations for the CH₂ groups would be observed around 1440-1470 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Vibration |

| C-H Stretch | 2850 - 2950 | Cyclohexane and Piperidine CH₂ groups |

| C-H Bend | 1440 - 1470 | Cyclohexane and Piperidine CH₂ groups |

| C-N Stretch | 1100 - 1250 | Tertiary amine in piperidine ring |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, this technique can unambiguously distinguish between the (R)- and (S)-enantiomers, provided that a suitable single crystal can be grown.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). This occurs when the X-ray wavelength used is near the absorption edge of one of the atoms in the crystal. This effect causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical in intensity for a centrosymmetric crystal structure. By carefully measuring these intensity differences, the true handedness of the molecule can be established.

The result of an absolute structure determination is often expressed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A statistically reliable determination requires a Flack parameter with a small standard uncertainty. Even for molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods often allow for a confident assignment of the absolute configuration.

Although a specific crystal structure for this compound has not been detailed in the referenced literature, the general procedure would involve crystallizing an enantiomerically pure sample (often as a salt, e.g., hydrochloride, to promote crystallization) and collecting diffraction data. The resulting structural model would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the absolute stereochemistry of the chiral center.

Conformational Analysis and Stereochemical Studies

Computational Conformational Analysis

Computational chemistry provides powerful tools to explore the conformational landscape of molecules like 2-cyclohexylpiperidine. These methods allow for the calculation of energies and geometric parameters of different conformers, offering insights that can be difficult to obtain experimentally.

Molecular Mechanics (MM) Calculations

Molecular mechanics (MM) methods offer a computationally efficient approach to survey the potential energy surface of flexible molecules. These methods model a molecule as a collection of atoms held together by springs, using a force field to calculate the potential energy based on bond lengths, bond angles, and dihedral angles.

For molecules similar to this compound, such as substituted piperidines and cyclohexanes, MM calculations have been successfully used to predict conformer energies. clockss.org For instance, force fields like COSMIC have been shown to quantitatively predict the conformational energies of both free base and protonated piperidines. clockss.org In the case of this compound, MM calculations would be employed to perform a systematic search of the conformational space. This involves rotating the bonds between the two rings and within each ring to identify low-energy conformers. The expected primary conformers would differ in the equatorial or axial positioning of the cyclohexyl group on the piperidine (B6355638) ring and the orientation of the two rings relative to each other.

A typical output from MM calculations would be a table of the most stable conformers and their relative energies, as illustrated by analogous studies on similar compounds.

Table 1: Illustrative Relative Energies of Conformers from Molecular Mechanics (MM) Calculations for a Generic Cyclohexyl-Substituted Piperidine

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-Equatorial | 0.00 |

| Equatorial-Axial | 1.5 - 2.5 |

| Axial-Equatorial | 2.0 - 3.5 |

| Axial-Axial | > 4.0 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values for this compound would require specific calculations. |

Quantum Chemical (QC) Calculations (DFT, MP2)

For a more accurate determination of conformer energies and geometries, quantum chemical (QC) calculations are employed. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two widely used methods. nih.govsns.it

DFT methods, such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-311G** or cc-pVTZ), are often used to optimize the geometries of the conformers identified by MM calculations and to compute their relative energies. osti.govripublication.com For related compounds like N-cyclohexylpiperidine, DFT calculations have shown that conformers with an equatorial position of the cyclohexane (B81311) ring relative to the piperidine ring are more stable. researchgate.net Similar calculations for 1-phenylpiperidin-4-one (B31807) have demonstrated the ability of DFT to predict the equilibrium between chair and twist conformations. osti.gov

MP2 calculations, which account for electron correlation more explicitly, can provide even more accurate energy predictions, though at a higher computational cost. sns.it For N-phenylpiperidine, MP2 calculations have been used to determine the ratio of equatorial to axial conformers. researchgate.net

Table 2: Representative Relative Gibbs Free Energies (ΔG) of this compound Conformers Calculated by Different QC Methods

| Conformer | B3LYP/6-311G** (kcal/mol) | MP2/cc-pVTZ (kcal/mol) |

| Equatorial-Perpendicular | 0.00 | 0.00 |

| Equatorial-Parallel | 0.85 | 1.10 |

| Axial-Perpendicular | 2.50 | 2.90 |

| Axial-Parallel | 3.20 | 3.80 |

| Note: This table presents hypothetical data for this compound based on findings for analogous compounds. The labels "Perpendicular" and "Parallel" refer to the relative orientation of the rings. |

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric parameters. sns.it For this compound, a simplified PES can be constructed by mapping the energy as a function of key dihedral angles, such as the one defining the rotation around the C-C bond connecting the two rings.

The process involves performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values, and all other geometric parameters are allowed to relax. nih.gov The resulting energies are then plotted against the dihedral angle to visualize the energy barriers between different conformers. nih.gov This mapping helps to identify the transition states connecting the energy minima (stable conformers) and to understand the pathways of conformational interconversion. The PES for a flexible molecule like this compound would be complex, but focusing on the most critical degrees of freedom makes the analysis tractable.

Experimental Conformational Studies

Experimental methods provide crucial validation for computational findings and offer a direct probe of the molecular structure and dynamics in different phases.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from intermolecular interactions. wikipedia.org The method involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern. wikipedia.org This pattern contains information about the distances between all pairs of atoms in the molecule.

For related molecules such as N-cyclohexylpiperidine, GED studies, in combination with quantum chemical calculations, have been used to determine the structures and relative abundances of the dominant conformers in the gas phase. researchgate.net These studies have confirmed that the most stable conformer has both rings in a chair conformation with the cyclohexyl group in an equatorial position relative to the piperidine ring. researchgate.net A similar approach for this compound would be expected to yield detailed information on its primary gas-phase conformers.

Table 3: Hypothetical Structural Parameters for the Dominant Conformer of this compound from a GED Analysis

| Parameter | Value |

| Bond Length (C-N) | 1.46 ± 0.01 Å |

| Bond Length (C-C)avg | 1.54 ± 0.01 Å |

| Bond Angle (C-N-C) | 111.5 ± 0.5° |

| Dihedral Angle (N-C-C-C) | 55.0 ± 1.0° |

| Note: This table is illustrative. Actual data would require a specific GED experiment on this compound. |

Dynamic NMR for Restricted Rotation

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an effective method for studying conformational exchange processes that occur on the NMR timescale. montana.edugac.edu In molecules with restricted rotation around a bond, separate signals for nuclei in different chemical environments can be observed at low temperatures. gac.edu As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. montana.edu

For this compound, DNMR could be used to study the restricted rotation around the C-C bond connecting the two rings. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy (rotational barrier) for this process. researchgate.net Studies on similar systems, such as N-formyl-2-aryl-4-piperidones, have successfully used 13C DNMR to investigate amide rotational barriers. clockss.org While the C-C bond rotation in this compound is expected to be faster than amide bond rotation, DNMR could still provide valuable kinetic data, particularly at very low temperatures.

Theoretical Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely applied to study the electronic structure and reactivity of organic molecules, including piperidine (B6355638) derivatives.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For 2-Cyclohexylpiperidine, this could involve studying its synthesis, such as the hydrogenation of 2-cyclohexylpyridine. Researchers can compute the energies of reactants, products, intermediates, and transition states to delineate the most likely reaction pathway. By identifying the lowest energy path, DFT can help elucidate the step-by-step mechanism of a reaction, including the formation and breaking of bonds.

A key aspect of understanding reaction kinetics is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. DFT is used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state determines the activation energy of the reaction. For reactions involving this compound, such as N-alkylation or oxidation, identifying the precise structure of the transition state is crucial for understanding how substituents and reaction conditions affect the reaction rate. Frequency calculations are also performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Many organic reactions can yield multiple products. DFT calculations can predict the selectivity (chemo-, regio-, and stereoselectivity) of a reaction by comparing the activation energies of the different pathways leading to the various possible products. The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product. For this compound, which has a chiral center, DFT could be employed to predict the stereoselectivity of its reactions, explaining why one stereoisomer is formed preferentially over another.

Table 1: Illustrative DFT Data for a Hypothetical Reaction of this compound This table presents representative data that would be generated in a DFT study.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactants | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate | -5.4 | 0 |

| Transition State 2 | +12.8 | 1 |

Computational Reaction Dynamics

While DFT focuses on the static points on a potential energy surface, computational reaction dynamics simulations model the actual atomic motions during a chemical reaction. By simulating trajectories of atoms over the potential energy surface, these methods can provide a more complete picture of the reaction, including the role of vibrational energy and the possibility of non-statistical behavior. Such studies on this compound could reveal how energy is distributed among the product's degrees of freedom following a reaction.

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques to model and simulate the behavior of molecules.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. For this compound, MD simulations could be used to study its conformational landscape, exploring the different chair and boat conformations of the piperidine and cyclohexane (B81311) rings and the orientation of the cyclohexyl group relative to the piperidine ring. It can also be used to simulate its behavior in different solvents.

Monte Carlo (MC): MC simulations use random sampling to study the properties of a system. In the context of this compound, MC methods could be employed to explore its conformational space or to simulate its interaction with other molecules in a mixture, providing insights into its thermodynamic properties.

Quantum Chemistry Tools for Electronic Structure Analysis

Beyond energy and geometry, quantum chemistry tools offer a deep dive into the electronic structure of molecules. For this compound, methods like Natural Bond Orbital (NBO) analysis can be used to analyze charge distribution, hybridization, and orbital interactions. This provides insights into the nature of the chemical bonds, lone pairs, and any intramolecular interactions, such as hydrogen bonding, that might influence the molecule's conformation and reactivity. The Atoms in Molecules (AIM) theory is another tool that can be used to characterize the electron density and define atomic properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Applications in Ligand Design and Medicinal Chemistry Scaffolding

Role as a Core Structure in the Development of Bioactive Molecules

The piperidine (B6355638) ring is a prevalent core structure in numerous approved drugs and clinical candidates, and the incorporation of a cyclohexyl group at the 2-position introduces specific steric and lipophilic characteristics that can profoundly influence biological activity. researchgate.netresearchgate.net This scaffold has been successfully employed in the design of ligands for various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. nih.gov The 2-cyclohexylpiperidine framework provides a rigid anchor that can be strategically functionalized to create libraries of compounds for high-throughput screening and lead optimization. nih.gov Its derivatives have been investigated for a range of therapeutic applications, demonstrating the broad utility of this chemical scaffold. ontosight.ai

The inherent chirality of this compound offers an additional dimension for optimizing molecular interactions with biological targets. The stereochemistry at the point of attachment of the cyclohexyl group can significantly impact binding affinity and functional activity, allowing for the development of stereoselective ligands. researchgate.net This principle is fundamental in designing molecules that can differentiate between receptor subtypes or enantiomers of a target protein.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For this compound derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective ligand binding. These studies typically involve the systematic modification of different parts of the molecule, including the piperidine ring, the cyclohexyl group, and any appended functional groups.

For instance, research on a series of this compound derivatives bearing an amide side chain as antagonists for the human melanocortin-4 receptor (MC4R) revealed that specific substitutions on the cyclohexyl and piperidine rings were crucial for achieving high binding affinity and selectivity over the melanocortin-3 receptor (MC3R). nih.gov These studies often lead to the identification of a "pharmacophore," the essential three-dimensional arrangement of functional groups required for biological activity.

Rational Ligand Design Principles

The development of potent and selective ligands based on the this compound scaffold is guided by several key principles of rational drug design. These principles leverage an understanding of the target's three-dimensional structure and the physicochemical properties of the ligand. researchgate.net

Influence of Steric Bulk and Lipophilicity on Binding

The cyclohexyl group in this compound imparts significant steric bulk and lipophilicity to the molecule. These properties are critical determinants of how a ligand fits into the binding pocket of a receptor and the strength of the resulting interactions. The size and shape of the cyclohexyl ring can create favorable van der Waals interactions with hydrophobic residues in the binding site, thereby enhancing binding affinity. researchgate.net

Exploration of Substituent Effects on Receptor Interactions

Systematic exploration of substituents on both the cyclohexyl and piperidine rings is a common strategy to fine-tune ligand-receptor interactions. The addition of various functional groups, such as hydroxyl, amino, or carboxyl groups, can introduce new hydrogen bonding, electrostatic, or ionic interactions with the target protein. nih.gov The position and stereochemistry of these substituents are critical, as even minor changes can lead to significant differences in binding affinity and selectivity.

For example, in the development of MC4R antagonists, the introduction of specific substituents on the amide side chain of this compound derivatives led to a significant improvement in potency and selectivity. nih.gov

Computational Approaches in Ligand Development

Computational methods have become indispensable tools in modern drug discovery, accelerating the design and optimization of new ligands. These approaches are particularly valuable when working with scaffolds like this compound.

Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking studies can provide valuable insights into the binding mode and help to rationalize observed SAR data. nih.gov By visualizing the docked pose, medicinal chemists can identify key interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts. researchgate.net

These computational models can then be used to predict the binding affinity of new, untested derivatives, allowing for the prioritization of synthetic efforts on compounds that are most likely to be active. This in silico screening approach significantly reduces the time and resources required for lead discovery.

Interactive Data Table: Bioactive this compound Derivatives

| Compound | Target | Biological Activity | Research Findings |

| Derivative A | Melanocortin-4 Receptor (MC4R) | Antagonist | SAR studies revealed the importance of the amide side chain for potent and selective antagonism. nih.gov |

| Derivative B | G Protein-Coupled Receptors (GPCRs) | Ligand | The this compound scaffold serves as a core structure for developing GPCR ligands. nih.gov |

| Derivative C | Various Biological Targets | Bioactive Molecule | The chiral nature of the scaffold is crucial for enhancing biological activity and selectivity. researchgate.net |

In Silico Target Predictionclinmedkaz.org

The computational, or in silico, prediction of biological targets is a crucial step in modern drug discovery, offering a preliminary assessment of a compound's potential pharmacological effects before undertaking laboratory experiments. way2drug.com For scaffolds like this compound, these predictive methods are employed to identify likely protein targets and forecast a spectrum of biological activities, thereby guiding further preclinical research. way2drug.com

Web-based tools such as SwissTargetPrediction and the PASS (Prediction of Activity Spectra for Substances) online service are prominent platforms for these analyses. way2drug.com SwissTargetPrediction identifies the most probable protein targets of a small molecule, while PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.comnih.gov The PASS software functions by comparing the chemical structure of a query compound against a vast database of over 376,342 experimentally active compounds and their interactions with 3,068 macromolecular targets. way2drug.com The predictions are given as a probability of being active (Pa) and a probability of being inactive (Pi). clinmedkaz.org

While specific in silico target prediction data for this compound is not extensively detailed in the public domain, the methodologies are well-demonstrated by studies on closely related new modified piperidine derivatives. A 2023 study analyzed three such derivatives, designated as LAS-250, LAS-251, and LAS-252, using both SwissTargetPrediction and the PASS online tool to forecast their biological activities. way2drug.com

The findings revealed that these piperidine derivatives are predicted to interact with a diverse range of targets, including enzymes, receptors, and ion channels. way2drug.com For instance, evaluation of the predicted targets for these compounds identified two classes of ion channels. LAS-250 showed a higher predicted affinity for voltage-gated ion channels, while all three derivatives demonstrated a slight and comparable effect on ligand-gated ion channels. way2drug.com Furthermore, the analysis of potential effects on receptors indicated that LAS-251 had a marginally higher likelihood of interacting with Family A G-protein-coupled receptors.

The predictions also highlighted unique potential mechanisms for each derivative. For example, LAS-252 was predicted to be a potential gluconate 2-dehydrogenase inhibitor (Pa = 0.649) and a nicotinic alpha4beta4 receptor agonist (Pa = 0.542). way2drug.com The study underscored the utility of these computational predictions in identifying promising candidates for further pharmacological investigation in areas such as cancer and central nervous system diseases. way2drug.com

The detailed predictions for these related piperidine derivatives serve as a strong indicator of the types of biological activities that could be anticipated for the this compound scaffold.

Table 1: Selected In Silico Target Predictions for Modified Piperidine Derivatives

| Compound | Predicted Target/Activity | Probability of Activity (Pa) |

| LAS-252 | Gluconate 2-dehydrogenase inhibitor | 0.649 |

| Acetylcholine neuromuscular blocking agent | 0.555 | |

| Nicotinic alpha4beta4 receptor agonist | 0.542 | |

| CYP2D15 substrate | 0.498 | |

| LAS-251 | Alopecia treatment | 0.573 |

| LAS-250 | Aspulvinone dimethylallyltransferase inhibition | 0.650 |

| LAS-252 | Aspulvinone dimethylallyltransferase inhibition | 0.570 |

| Data sourced from a 2023 study on new piperidine derivatives. way2drug.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyclohexylpiperidine oxalate in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, chemical-resistant lab coats, and eye protection to avoid skin/eye contact .

- Store in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic buildup or leakage .

- For spills, sweep or vacuum material into a sealed container for disposal; avoid environmental release .

- No occupational exposure limits are established, but respiratory protection (e.g., N95 masks) is advised during aerosol-generating procedures .

Q. How should researchers characterize this compound derivatives to ensure reproducibility?

- Methodological Answer :

- Report melting points, NMR (¹H/¹³C), and HPLC purity data in primary manuscripts, with additional characterization (e.g., HRMS, IR) in supplementary materials .

- For novel derivatives, include elemental analysis and X-ray crystallography (if applicable) to confirm structure .

- Cross-reference spectral data with prior literature to validate synthetic routes .

Q. What are the critical gaps in physicochemical data for this compound oxalate?

- Methodological Answer :

- Key missing melting point, solubility in common solvents (e.g., DMSO, water), and partition coefficients (logP) .

- Researchers should conduct differential scanning calorimetry (DSC) for thermal stability and use shake-flask methods for solubility studies .

- Document decomposition products (e.g., CO, NOx) under pyrolysis conditions via TGA-MS .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound-based compounds?

- Methodological Answer :

- Use DFT calculations to predict reaction pathways and transition states for cyclohexyl-piperidine bond formation .

- Compare simulated NMR spectra with experimental data to validate stereochemical outcomes .

- Apply QSAR models to predict biological activity and guide functional group modifications .

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) .

- Validate purity via orthogonal methods (e.g., HPLC vs. GC-MS) to rule out byproduct interference .

- Replicate literature protocols with controlled moisture/oxygen levels (e.g., Schlenk techniques) .

Q. How can researchers design in vitro toxicity assays for this compound oxalate given limited toxicological data?

- Methodological Answer :

- Perform preliminary MTT assays on HEK293 or HepG2 cells to assess acute cytotoxicity .

- Use Ames tests for mutagenicity screening and zebrafish embryos for developmental toxicity .

- Compare results with structurally similar piperidine derivatives to infer hazard potential .

Q. What methodologies enable mechanistic studies of this compound in chiral catalysis?

- Methodological Answer :

- Employ kinetic resolution experiments with enantiomeric substrates (e.g., (±)-1-phenylethanol) to assess stereoselectivity .

- Use in situ IR or Raman spectroscopy to monitor intermediate formation during catalytic cycles .

- Conduct isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways .

Methodological Considerations for Data Reporting

- Synthesis Optimization : Tabulate reaction conditions (e.g., solvent, catalyst, yield) to identify trends .

- Toxicity Data : Use standardized formats (e.g., IC50 ± SD, n=3) for cross-study comparisons .

- Computational Validation : Include error metrics (e.g., RMSD) between simulated and experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.